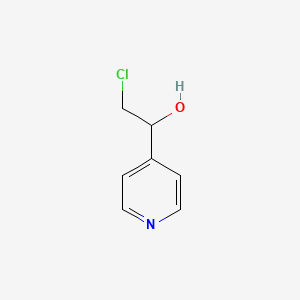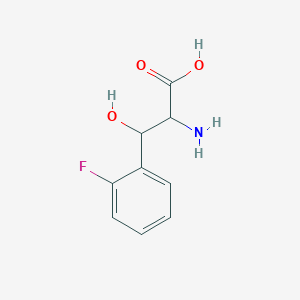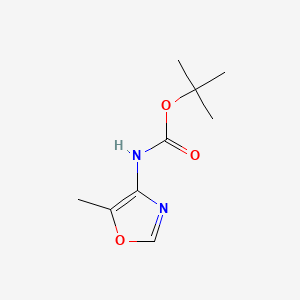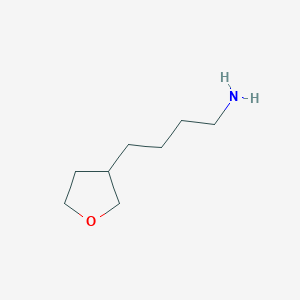
4-(Tetrahydrofuran-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-3-yl)butan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Tetrahydrofuran-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation. This method is advantageous due to its high yield and stability of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(Tetrahydrofuran-3-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Tetrahydrofuran-3-yl)butan-1-amine include:
n-Butylamine: A simple amine with a similar structure but without the tetrahydrofuran ring.
Tetrahydrofuran-2-yl derivatives: Compounds with a similar tetrahydrofuran ring but different substituents
Uniqueness
What sets this compound apart is its unique combination of the tetrahydrofuran ring and the butan-1-amine chain. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(oxolan-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7,9H2 |
InChI Key |
XYWZCMBMDMUKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


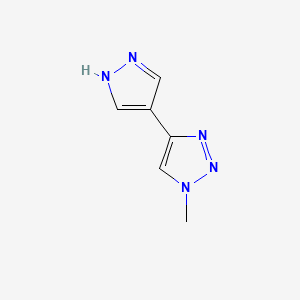
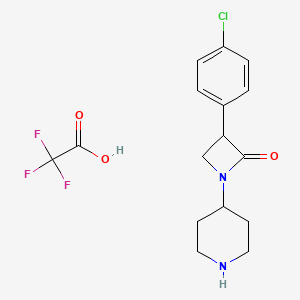
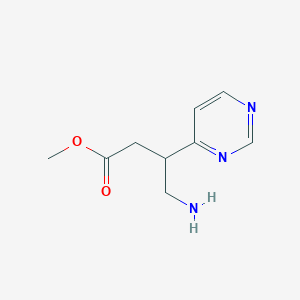
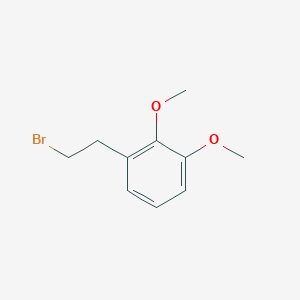
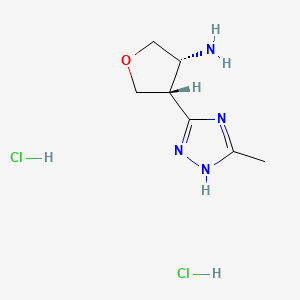
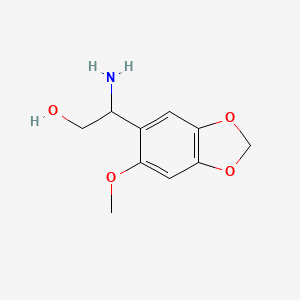
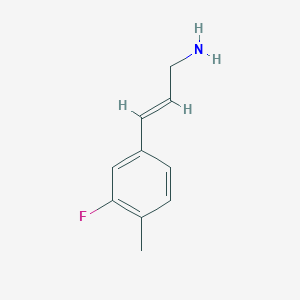
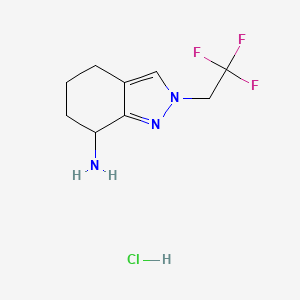
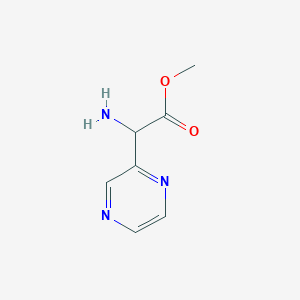
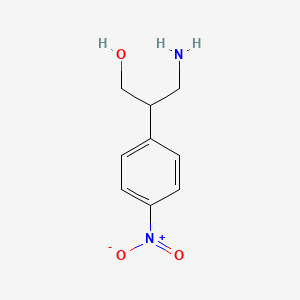
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
